molecular formula C18H21N5 B14966271 1-(3-Methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine

1-(3-Methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine

Cat. No.: B14966271
M. Wt: 307.4 g/mol
InChI Key: UYGCPQAXLXDRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit cyclin-dependent kinases (CDKs) .

Preparation Methods

The synthesis of 4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dichloromethane . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar compounds to 4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

  • 4-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 4-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 4-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and specificity . The uniqueness of 4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine lies in its specific substitution pattern, which contributes to its potent CDK2 inhibitory activity and potential therapeutic applications .

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

1-(3-methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H21N5/c1-13-6-8-22(9-7-13)17-16-11-21-23(18(16)20-12-19-17)15-5-3-4-14(2)10-15/h3-5,10-13H,6-9H2,1-2H3

InChI Key

UYGCPQAXLXDRDY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.